Decarboxylase Inhibitory Potency of Di-O-methyl alpha-Ethyl DL-DOPA vs. Carbidopa and Benserazide
The inhibitory activity of Di-O-methyl alpha-Ethyl DL-DOPA against human DOPA decarboxylase (DDC) is significantly weaker than that of clinically used inhibitors carbidopa and benserazide. The compound's high IC50 value of 1.49 mM (1,490,000 nM) in a recombinant human DDC assay [1] starkly contrasts with the low micromolar potencies of carbidopa (IC50 = 29,000 nM) and benserazide (IC50 = 530 nM) . This 51-fold and 2,811-fold difference, respectively, demonstrates that Di-O-methyl alpha-Ethyl DL-DOPA is not a potent DDC inhibitor, which is a critical differentiator for experimental design.
| Evidence Dimension | Inhibition of recombinant human DOPA decarboxylase (DDC/AADC) |
|---|---|
| Target Compound Data | IC50 = 1,490,000 nM (1.49 mM) |
| Comparator Or Baseline | Carbidopa: IC50 = 29,000 nM (29 µM) ; Benserazide: IC50 = 530 nM (0.53 µM) |
| Quantified Difference | Target compound is 51-fold less potent than carbidopa; 2,811-fold less potent than benserazide. |
| Conditions | Recombinant human DOPA decarboxylase; HPLC method for dopamine production after 30 min. |
Why This Matters
This quantitative data establishes the compound's role as a weak or non-inhibitory control for AADC/DDC studies, preventing misinterpretation of results when a potent inhibitor like carbidopa or benserazide is required.
- [1] BindingDB. Affinity Data for BDBM50017570 (Di-O-methyl alpha-Ethyl DL-DOPA) on DOPA decarboxylase (Homo sapiens). View Source
